molecular formula C11H11ClFNO4S B12399367 (2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid

(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid

Cat. No.: B12399367
M. Wt: 307.73 g/mol
InChI Key: GRCYBILJJACYPP-JTQLQIEISA-N
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Description

(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid is a complex organic compound that features a sulfonyl group attached to a pyrrolidine ring, with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorosulfonyl radicals, which are generated from different precursors and participate in the synthesis of functionalized sulfonyl fluorides . The reaction conditions often include the use of sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfides or thiols.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its potential for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H11ClFNO4S

Molecular Weight

307.73 g/mol

IUPAC Name

(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11ClFNO4S/c12-8-6-7(3-4-9(8)13)19(17,18)14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16)/t10-/m0/s1

InChI Key

GRCYBILJJACYPP-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O

Origin of Product

United States

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